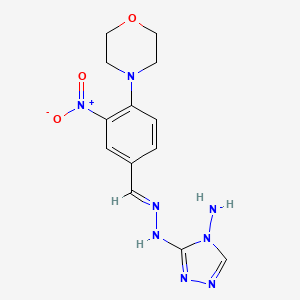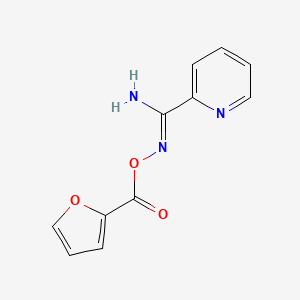
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as TRO19622, is a small molecule drug that has been developed for its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide is not fully understood. However, it is believed to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been found to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response. N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has also been found to improve the blood-brain barrier (BBB) integrity and reduce the neuronal damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has several advantages as a drug candidate for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has some limitations as well. It has a short half-life and requires frequent dosing, which can be a challenge in clinical settings. It also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, to better understand its effects on ion channels and receptors. Furthermore, the development of more potent and selective analogs of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide could lead to the discovery of more effective drugs for various diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide involves a series of chemical reactions, starting from 5-chloro-2-methoxyaniline and 2-methyl-3-nitrobenzoic acid. The reaction is catalyzed by a base and results in the formation of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide as a yellow crystalline solid. The purity of the compound is ensured by various purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also shown potential in treating ischemic stroke, traumatic brain injury, and neuropathic pain.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-12-8-10(16)6-7-14(12)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDWKYKAQDDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)


